5-Cyclopropoxy-6-methoxypicolinonitrile
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Overview
Description
5-Cyclopropoxy-6-methoxypicolinonitrile is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . This compound features a cyclopropoxy group and a methoxy group attached to a picolinonitrile core, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
While specific industrial production methods for 5-Cyclopropoxy-6-methoxypicolinonitrile are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-methoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The cyclopropoxy group can be oxidized to form hydroxylated metabolites.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-6-methoxypicolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-methoxypicolinonitrile involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, leading to a decrease in their activity . The cyclopropoxy group can undergo ring-opening reactions, forming reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-Methoxypicolinonitrile: Similar in structure but lacks the cyclopropoxy group.
Cyclopropylamine derivatives: Share the cyclopropyl group but differ in other functional groups.
Uniqueness
5-Cyclopropoxy-6-methoxypicolinonitrile is unique due to the presence of both cyclopropoxy and methoxy groups on a picolinonitrile core. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-13-10-9(14-8-3-4-8)5-2-7(6-11)12-10/h2,5,8H,3-4H2,1H3 |
InChI Key |
FVNWTQWXSJUQMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C#N)OC2CC2 |
Origin of Product |
United States |
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